

# Characterization of Butylone: A Spectroscopic and Methodological Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Butylone

Cat. No.: B606430

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of **Butylone** ( $\beta$ -keto-N-methylbenzodioxolylbutanamine), a synthetic cathinone. The information presented is intended to support research, drug development, and forensic analysis.

## Spectroscopic Data for Butylone

The structural elucidation of **Butylone** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of **Butylone**.

<sup>1</sup>H NMR Data:

The proton NMR spectrum of **Butylone** exhibits characteristic signals corresponding to the protons in its structure. The following table summarizes the key chemical shifts ( $\delta$ ) and their assignments.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (H-6')	7.87	dd	8.1, 1.8
Aromatic (H-2')	7.67	d	1.8
Aromatic (H-5')	7.18	d	8.1
Methylenedioxy (O-CH <sub>2</sub> -O)	6.29	s	-
Methine (CH)	5.19	t	5.1
N-Methyl (N-CH <sub>3</sub> )	2.88	s	-
Methylene (CH <sub>2</sub> )	2.22	m	-
Methyl (CH <sub>3</sub> )	1.07	t	7.5

#### <sup>13</sup>C NMR Data:

The carbon-13 NMR spectrum provides information on the carbon framework of the **Butylone** molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Carbonyl (C=O)	~200-210
Aromatic (C-Ar)	~100-150
Methylenedioxy (O-CH <sub>2</sub> -O)	~101
Methine (CH)	~60-70
N-Methyl (N-CH <sub>3</sub> )	~30-40
Methylene (CH <sub>2</sub> )	~20-30
Methyl (CH <sub>3</sub> )	~10-15

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **Butylone**. The ATR-FTIR spectrum shows characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3300-3400	N-H Stretch	Secondary Amine
~3000-3100	C-H Stretch	Aromatic
~2850-2950	C-H Stretch	Aliphatic
~1680-1700	C=O Stretch	Ketone
~1600, ~1480	C=C Stretch	Aromatic Ring
~1250	C-O-C Stretch	Ether (Methylenedioxy)
~1040	C-O-C Stretch	Ether (Methylenedioxy)
~930	O-C-O Bend	Methylenedioxy

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Butylone**, aiding in its identification.

m/z	Proposed Fragment Ion
221	[M] <sup>+</sup> (Molecular Ion)
178	[M - C <sub>2</sub> H <sub>5</sub> N] <sup>+</sup>
149	[M - C <sub>4</sub> H <sub>9</sub> NO] <sup>+</sup> (Benzodioxole-C≡O <sup>+</sup> )
121	[Benzodioxole] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
58	[C <sub>3</sub> H <sub>8</sub> N] <sup>+</sup>

## Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

## Synthesis of Butylone

**Butylone** can be synthesized from 3,4-methylenedioxybutyrophenone.<sup>[1]</sup> The general procedure involves bromination followed by amination.

Materials:

- 3,4-methylenedioxybutyrophenone
- Bromine
- Dichloromethane (DCM)
- Aqueous methylamine (40%)
- Hydrochloric acid (HCl)
- Sodium bicarbonate
- Diethyl ether

Procedure:

- Dissolve 3,4-methylenedioxybutyrophenone in dichloromethane.
- Slowly add bromine to the solution and stir until the reaction is complete, yielding 3',4'-methylenedioxy-2-bromobutyrophenone.
- Dissolve the crude product in dichloromethane and add it to an aqueous solution of methylamine.
- Acidify the mixture with HCl.
- Separate the aqueous layer and basify it with sodium bicarbonate.
- Extract the product with diethyl ether.
- Evaporate the ether to obtain **Butylone**. The hydrochloride salt can be precipitated by adding a drop of concentrated HCl in ether.

## NMR Spectroscopy Protocol

### Sample Preparation:

- Dissolve approximately 5-10 mg of **Butylone** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, MeOD, or DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

### <sup>13</sup>C NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

## ATR-FTIR Spectroscopy Protocol

#### Sample Preparation:

- Place a small amount of the solid **Butylone** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Instrument: FTIR spectrometer equipped with a diamond ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Collect a background spectrum of the clean ATR crystal before analyzing the sample.

## GC-MS Protocol

#### Sample Preparation:

- Dissolve a small amount of **Butylone** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the sample as necessary for analysis.

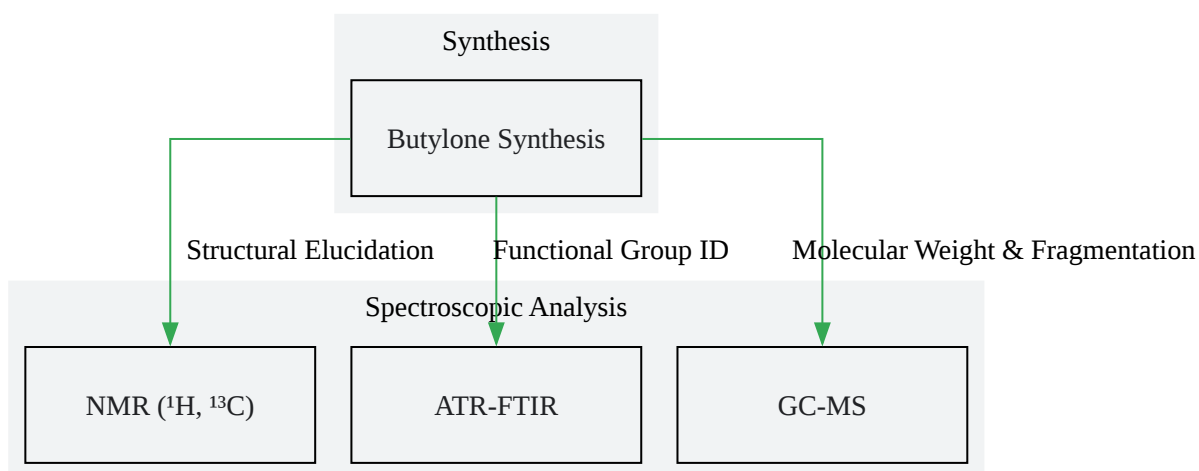
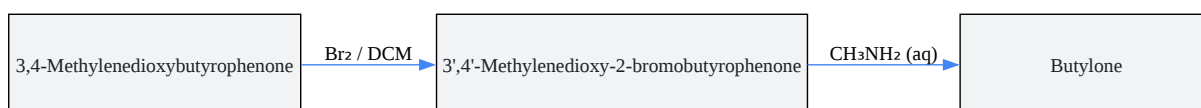
#### Instrumentation and Conditions:

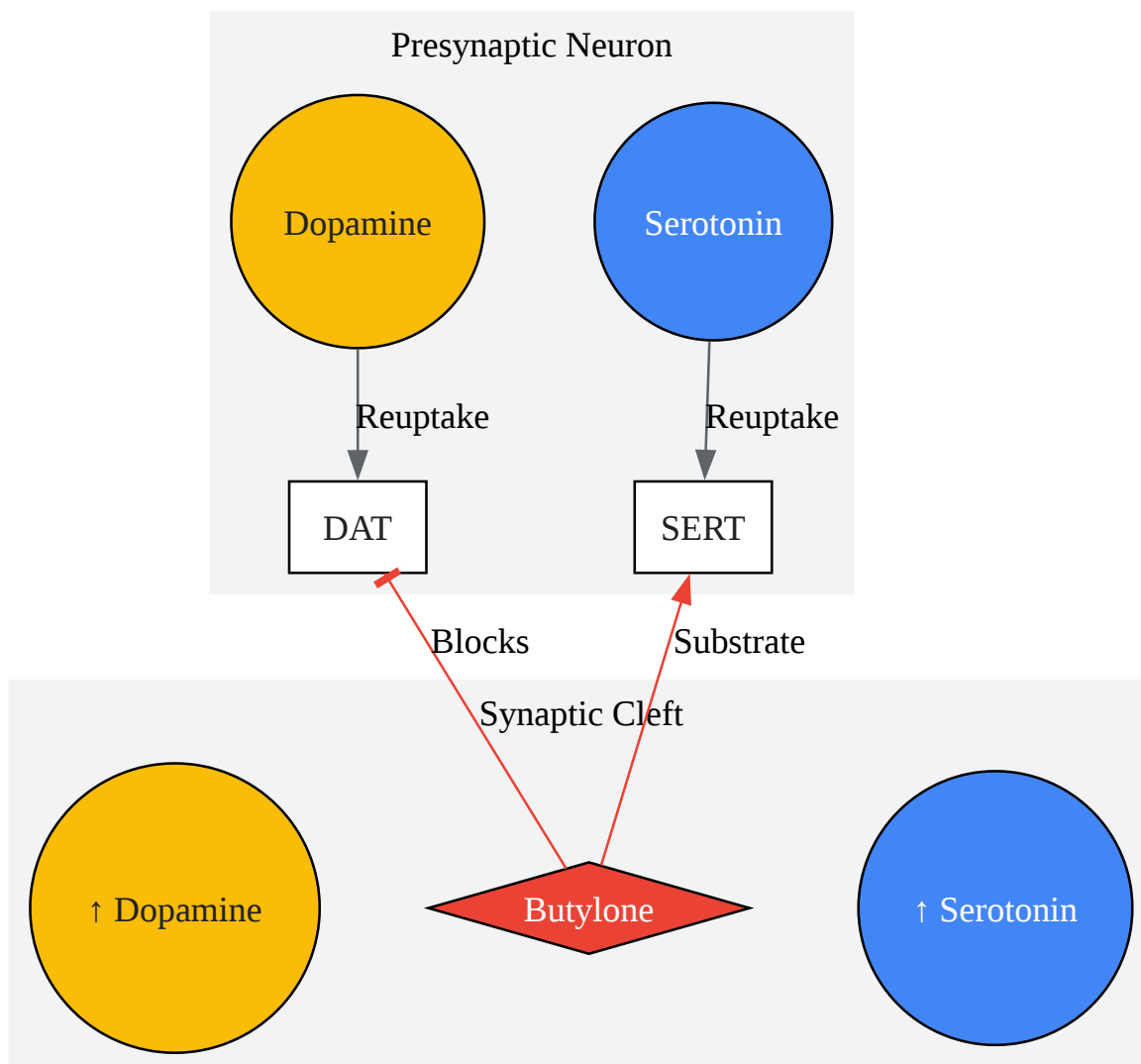
- Gas Chromatograph:
  - Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
  - Inlet Temperature: 250  $^{\circ}\text{C}$ .
  - Oven Program: Start at 100  $^{\circ}\text{C}$ , hold for 1 min, ramp to 280  $^{\circ}\text{C}$  at 15  $^{\circ}\text{C}/\text{min}$ , hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: 40-550 amu.

## Visualizations

### Synthesis of Butylone





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## References

- 1. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)